1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea
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Overview
Description
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.) and its role or function if it’s known.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create it. This can involve a variety of chemical reactions, and the specifics can vary widely depending on the compound.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or changes that occur under different conditions (such as changes in temperature or pH).Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Biological Activity
- Thiourea derivatives, including those related to benzofuran, have been synthesized for potential use as biological agents. These derivatives exhibit antimicrobial and analgesic activities, indicating their relevance in medicinal chemistry (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Rearrangement and Synthesis Processes
- Research on S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides reveals complex chemical behavior, including unexpected rearrangements leading to various derivatives. These studies are significant for understanding the chemical properties and potential applications of thiourea derivatives (J. Váňa, M. Sedlák, Z. Padělková, & J. Hanusek, 2012).
Cytotoxicity Studies
- Thiourea compounds have been studied for their in vitro cytotoxicity, showing potential as anticancer agents. These studies highlight the importance of thiourea derivatives in drug research, particularly in the development of new anticancer drugs (Ruswanto, A. M. Miftah, D. H. Tjahjono, & Siswandono, 2015).
Chemical Reactions and Transformations
- Studies on the reactions of brominated benzolactone/lactam with thiourea derivatives reveal important insights into potential synthetic routes and chemical transformations, broadening the scope of organic synthesis involving thiourea compounds (Richard Kammel, Denisa Tarabová, Z. Růžičková, & J. Hanusek, 2015).
Chiral Solvating Agents and NMR Spectroscopy
- Thiourea derivatives have been utilized as chiral solvating agents in NMR spectroscopy for enantiodiscrimination of amino acids. This application is crucial in analytical chemistry, particularly in the study of chiral compounds (Alessandra Recchimurzo, Cosimo Micheletti, G. Uccello-Barretta, & F. Balzano, 2020).
Quinazolin-Thiourea Synthesis
- The synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas demonstrates the versatility of thiourea compounds in creating structurally diverse molecules, which could have implications in pharmaceutical research (Walid Fathalla, M. Čajan, J. Marek, & P. Pazdera, 2001).
Safety And Hazards
This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
I hope this general information is helpful. For specific information on “1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field.
properties
IUPAC Name |
1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-8-5-6-10(15-12(18)16(4)14)11-9(8)7-13(2,3)17-11/h5-6H,7,14H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXSMOXZXOUMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=S)N(C)N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |
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